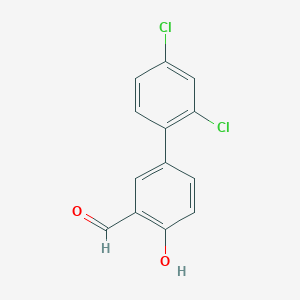
5-(2,4-Dichlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-2-formylphenol, 95% (CAS No. 1774-71-2) is an organic compound that is commonly used in scientific research and laboratory experiments. It is a colorless to pale yellow crystalline solid with a melting point of 97–99 °C. This compound is also known as 2,4-dichlorophenol formaldehyde (DCPF) and is used for a variety of purposes. It is a versatile compound that can be used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the study of drug action and metabolism.
Applications De Recherche Scientifique
5-(2,4-dichlorophenyl)-2-formylphenol, 95% is widely used in scientific research applications. It is used as a starting material in the synthesis of other compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (DCP). It is also used in the study of biochemical and physiological effects, and in the study of drug action and metabolism. In addition, it is used in the detection and identification of certain compounds, as well as in the synthesis of dyes and other compounds.
Mécanisme D'action
5-(2,4-dichlorophenyl)-2-formylphenol, 95% is an organic compound that is known to act as a proton acceptor. This means that it can accept protons from other molecules, thus altering their properties. This mechanism of action is important in the study of biochemical and physiological effects, as well as in the study of drug action and metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it is known to have an effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. It is also known to have an effect on the production of certain hormones, such as cortisol. In addition, it has been shown to have an effect on the growth and development of certain cells, as well as on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages and limitations. On the one hand, it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize and can be used in a wide range of experiments. On the other hand, it is a relatively toxic compound and should be handled with care.
Orientations Futures
The future directions of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% research are numerous. One potential direction is the further study of its biochemical and physiological effects. This could include further studies into its effect on the metabolism of certain compounds, as well as its effect on the activity of certain enzymes. Another potential direction is the further study of its use in the synthesis of other compounds. This could include the development of new methods for the synthesis of other compounds using this compound as a starting material. Additionally, further research into the potential toxicity of this compound could be conducted. Finally, further research into the potential applications of this compound, such as its use in the detection and identification of certain compounds, could be conducted.
Méthodes De Synthèse
The synthesis of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% can be accomplished using a variety of methods. The most common method is the reaction of 2,4-dichlorophenol with formaldehyde in an alkaline medium. This reaction is usually carried out in aqueous solution at a temperature of around 80 °C. The reaction produces a white precipitate, which is then filtered and washed with water. The product can then be purified by recrystallization.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCSUYNZRWSBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685279 |
Source


|
| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261950-36-0 |
Source


|
| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)